molecular formula C15H21NO4 B12798234 Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate CAS No. 5463-31-0

Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate

Cat. No.: B12798234
CAS No.: 5463-31-0
M. Wt: 279.33 g/mol
InChI Key: FSXDAUOXFVZQSB-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate is a complex organic compound that features a piperidine ring substituted with a 3,4-dihydroxyphenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the 3,4-Dihydroxyphenyl Group: This step involves the substitution of the piperidine ring with a 3,4-dihydroxyphenyl group, often through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to modify the piperidine ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl functionality.

    Ethyl 3-(3,4-dihydroxyphenyl)propionate: Another ester with a similar phenyl group but different overall structure.

    3-Hydroxytyrosol: A phenolic compound with antioxidant properties.

Uniqueness

Ethyl 4-(3,4-dihydroxyphenyl)-1-methyl-4-piperidinecarboxylate is unique due to its combination of a piperidine ring and a dihydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5463-31-0

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 4-(3,4-dihydroxyphenyl)-1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C15H21NO4/c1-3-20-14(19)15(6-8-16(2)9-7-15)11-4-5-12(17)13(18)10-11/h4-5,10,17-18H,3,6-9H2,1-2H3

InChI Key

FSXDAUOXFVZQSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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